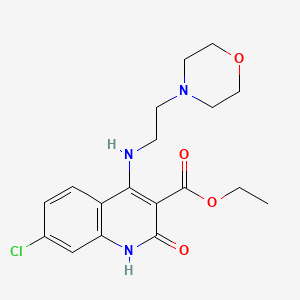

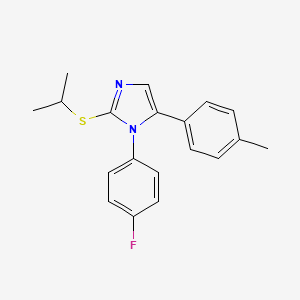

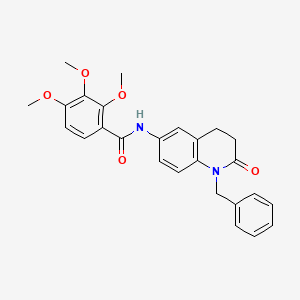

4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide, also known as DMNT, is a synthetic compound that has been studied for its potential use in scientific research. DMNT has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.

Applications De Recherche Scientifique

Synthetic Routes and Chemical Synthesis

- The development of practical and scalable synthetic routes for complex molecules is crucial for medicinal chemistry and drug development. For example, the synthesis of YM758 monophosphate, a potent If channel inhibitor, was improved by avoiding unstable intermediates and eliminating the need for purification by column chromatography in all steps, significantly improving the overall yield (Yoshida et al., 2014).

Anti-Tumor Activity

- New orally bioavailable histone deacetylase inhibitors, possessing morpholine or piperadine-derived moieties as an aqueous soluble functional group, have shown promising anti-tumor activities. These compounds, including one with a 4-ethyl-2,3-dioxopiperazine-1-carboxamide group as a surface recognition domain, demonstrated inhibitory activities against HCT116 cell growth without inducing apoptosis in cell cycle tests (Hirata et al., 2012).

Development of Quality Control Methods

- The development of quality control techniques is essential for the introduction of new medicinal substances. N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with high anticonvulsive activity, was synthesized and its quality control methods developed, including identification, determination of impurities, and quantitative determination (Sych et al., 2018).

Novel Synthesis Approaches

- Innovative synthesis techniques are key for the advancement of chemical sciences. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-benzylbenzimidoyl isoselenocyanates has been documented, showcasing the potential for new chemical transformations (Atanassov et al., 2002).

Photolabile Protecting Groups

- The synthesis of new photolabile protecting groups, like bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, demonstrates the importance of such compounds in the selective protection and deprotection of functional groups, which is crucial for the synthesis of complex organic molecules (Kantevari et al., 2005).

Propriétés

IUPAC Name |

4,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-26-16-10-13(14(22(24)25)11-17(16)27-2)19(23)20-12-15(18-4-3-9-29-18)21-5-7-28-8-6-21/h3-4,9-11,15H,5-8,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEUIGBKQIYDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)

![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)